2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide
Overview
Description
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring and a sulfonyl group attached to a dichlorophenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Formation of the Dichlorophenylsulfonyl Intermediate: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine to form the corresponding sulfonamide.
Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the dichlorophenylsulfonyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzyloxy and sulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea: This compound shares the benzyloxyphenyl moiety but differs in the presence of a urea linkage and a methoxyphenoxy group.
(4-Benzyloxy)phenylacetic acid: This compound contains the benzyloxyphenyl group but lacks the sulfonyl and dichlorophenyl groups.
Uniqueness
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide is unique due to the presence of both the benzyloxy and sulfonyl groups, which impart specific chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-15(26-31(28,29)21-13-17(23)7-12-20(21)24)22(27)25-18-8-10-19(11-9-18)30-14-16-5-3-2-4-6-16/h2-13,15,26H,14H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQSVMKWPUIKAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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